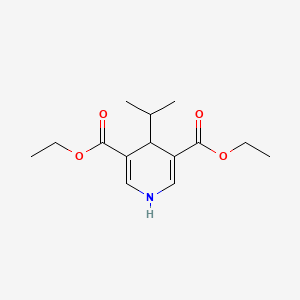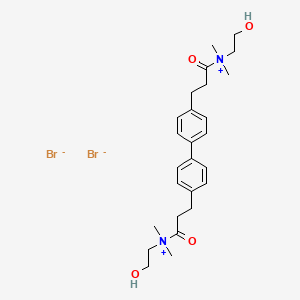
Ammonium, 4,4'-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide involves several steps. The primary synthetic route includes the reaction of 4,4’-biphenylenebis(3-oxopropylene) with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis .
Análisis De Reacciones Químicas
Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide involves its interaction with molecular targets such as cell membranes . The quaternary ammonium structure allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms . This mechanism is particularly useful in its antimicrobial applications .
Comparación Con Compuestos Similares
Similar compounds to Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide include other quaternary ammonium salts such as cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride . Compared to these compounds, Ammonium, 4,4’-biphenylenebis(3-oxopropylene)bis(dimethyl(2-hydroxyethyl)-, dibromide has unique structural features that may offer distinct advantages in specific applications .
Propiedades
Número CAS |
77967-05-6 |
|---|---|
Fórmula molecular |
C26H38Br2N2O4 |
Peso molecular |
602.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl-[3-[4-[4-[3-[2-hydroxyethyl(dimethyl)azaniumyl]-3-oxopropyl]phenyl]phenyl]propanoyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C26H38N2O4.2BrH/c1-27(2,17-19-29)25(31)15-9-21-5-11-23(12-6-21)24-13-7-22(8-14-24)10-16-26(32)28(3,4)18-20-30;;/h5-8,11-14,29-30H,9-10,15-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
MPXMAXPIJBCRJA-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(CCO)C(=O)CCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)[N+](C)(C)CCO.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


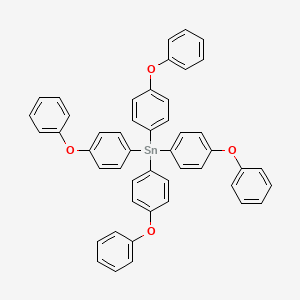
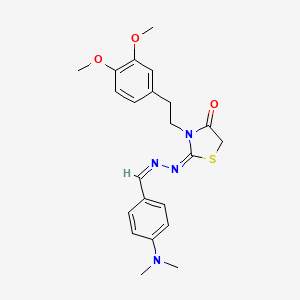
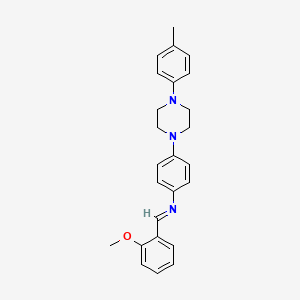
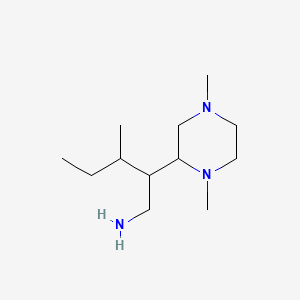
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
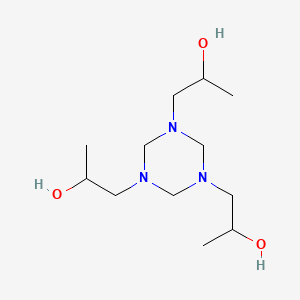
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
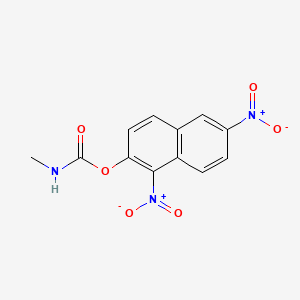

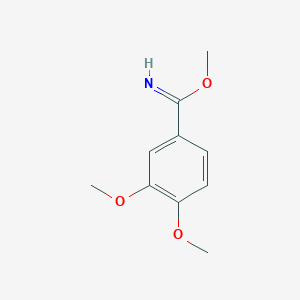
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
